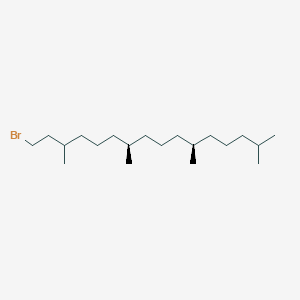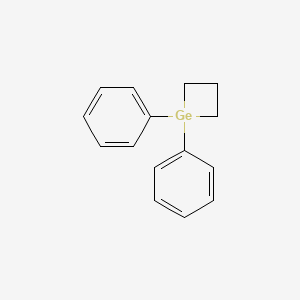
1,1-Diphenylgermetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenylgermetane is an organogermanium compound characterized by the presence of two phenyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diphenylgermetane can be synthesized through the reaction of 1,3-dibromopropane with a ten-molar excess of ground magnesium turnings, followed by the addition of diphenyl-germanium dichloride . This method is similar to the synthesis of dialkylgermetanes and involves the formation of a Grignard reagent, which subsequently reacts with the germanium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organometallic techniques, including the use of Grignard reagents and germanium halides. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diphenylgermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Germanium dioxide and other oxides.
Reduction: Various germane derivatives.
Substitution: Halogenated diphenylgermetane compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenylgermetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 1,1-diphenylgermetane involves the formation of reactive intermediates, such as 1,1-diphenylgermene, upon photolysis. These intermediates can undergo various reactions, including [2 + 2]-cyclo-reversion, leading to the formation of products like 1,1,3,3-tetraphenyl-1,3-digermetane . The reactivity of these intermediates is influenced by the presence of nucleophiles and the solvent environment.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but different reactivity and applications.
1,1-Diphenylsilene: A silicon analog with distinct chemical properties and reactivity patterns.
Uniqueness: 1,1-Diphenylgermetane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
202208-97-7 |
|---|---|
Molekularformel |
C15H16Ge |
Molekulargewicht |
268.92 g/mol |
IUPAC-Name |
1,1-diphenylgermetane |
InChI |
InChI=1S/C15H16Ge/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
YDJGJOQVUAKGET-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


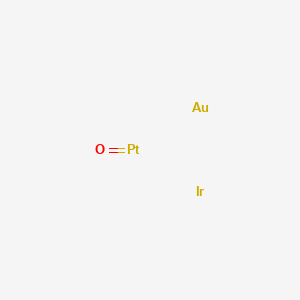
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
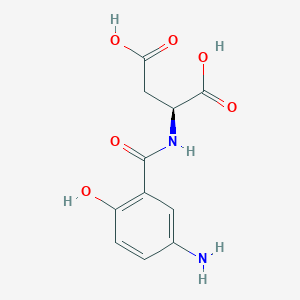
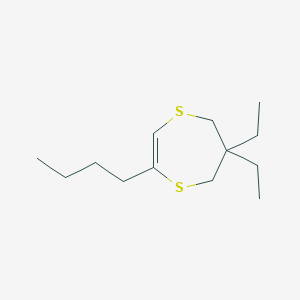
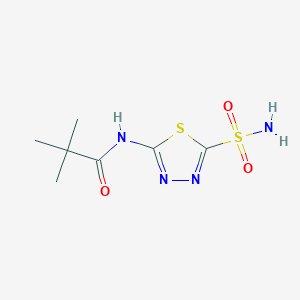
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

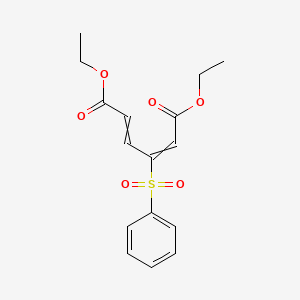
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
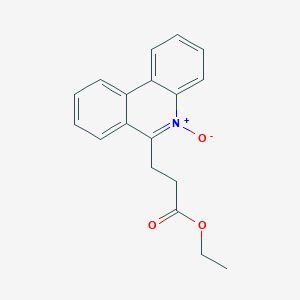
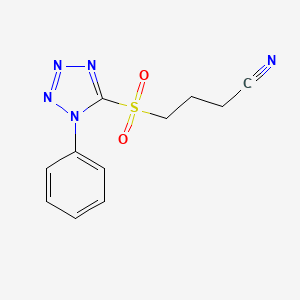
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
